molecular formula C6H12ClN3O B2499728 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride CAS No. 1146691-80-6

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride

Cat. No. B2499728
CAS RN: 1146691-80-6
M. Wt: 177.63
InChI Key: WUAFTKSTWCNQFF-WHFBIAKZSA-N
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Description

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride, also known as DBCO-HCl, is a chemical compound that has gained attention in the scientific community due to its unique properties. DBCO-HCl is a heterobifunctional molecule that can be used for bioconjugation and labeling of biomolecules. In

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis Methods : A practical synthesis method for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, which is valuable in medicinal chemistry, has been developed (Beinat, Banister, McErlean, & Kassiou, 2013).
  • Crystal Structure Analysis : The molecular structure of 2,5-diazabicyclo[2.2.1]heptane has been characterized, which helps in understanding its chemical properties (Britvin & Rumyantsev, 2017).

Medical and Biological Applications

  • Antiproliferative Activity : Research has explored the antiproliferative activity of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives against cervical cancer cell lines, showing significant potential in cancer therapy (Laskar et al., 2018).
  • Neurological Applications : Certain derivatives, such as 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides, have shown activity at nicotinic acetylcholine receptors, suggesting potential in neurological disorders (Strachan et al., 2014).

Catalysis and Organic Synthesis

  • Use in Organocatalysis : The use of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis, particularly in the Biginelli reaction, highlights its role in the synthesis of biologically active heterocycles (González-Olvera et al., 2008).

Advanced Materials and Ligands

  • Copper(II) Complexes : Research into the reaction of chiral ligands, including (1S,4S)-2,5-bis(6-methylpyridyl)-diazabicyclo[2.2.1]heptane, with CuCl2, has implications for the development of advanced materials and catalysis (Castillo et al., 2013).

Safety and Hazards

This compound is classified as a combustible solid . It does not have a flash point . The WGK (Water Hazard Class) is 3 , indicating that it is highly hazardous to water.

properties

IUPAC Name

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c7-6(10)9-3-4-1-5(9)2-8-4;/h4-5,8H,1-3H2,(H2,7,10);1H/t4-,5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAPIRZZVUMGTB-FHAQVOQBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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